![molecular formula C8H17ClN2 B2892718 2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride CAS No. 2580242-11-9](/img/structure/B2892718.png)
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride
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Overview
Description
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride, also known as 2-isopropyl-2,6-diazaspiro[3.3]heptane hydrochloride, is a chemical compound with the CAS Number: 2580242-11-9 . It has a molecular weight of 176.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.ClH/c1-7(2)10-5-8(6-10)3-9-4-8;/h7,9H,3-6H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Cancer Research: PD-1/PD-L1 Inhibitors
One of the promising applications of EN300-27722215 is in the development of biphenyl pyridines as inhibitors of the PD-1/PD-L1 pathway . This pathway is a crucial target in cancer immunotherapy, as it plays a significant role in suppressing the immune response against cancer cells. By inhibiting this pathway, EN300-27722215 can potentially enhance the body’s immune response to fight cancer.
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degrader building blocks , suggesting that this compound may also interact with specific proteins to modulate their activity or stability.
Mode of Action
It’s suggested that it may function as a ligand for protein degradation . This implies that the compound could bind to specific proteins, marking them for degradation and thus altering the protein composition within the cell.
Biochemical Pathways
Given its potential role in protein degradation , it may impact pathways involving the targeted proteins, leading to downstream effects on cellular processes.
Result of Action
If it functions as a protein degrader , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions and processes.
properties
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-7(2)10-5-8(6-10)3-9-4-8;/h7,9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHIIDYKIOUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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